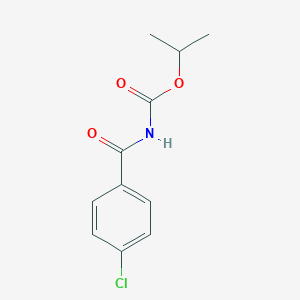

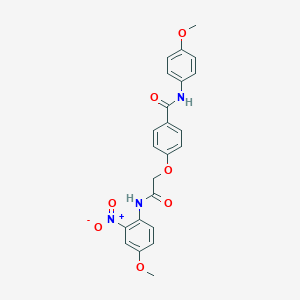

(Z)-N-(3-iminoisoindolin-1-ylidene)-4-morpholinoaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-N-(3-iminoisoindolin-1-ylidene)-4-morpholinoaniline, also known as SU6656, is a synthetic compound that belongs to the family of pyrazolo[3,4-d]pyrimidine derivatives. It is a potent and selective inhibitor of Src family kinases, which play a crucial role in various cellular processes, including cell growth, differentiation, migration, and survival. SU6656 has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases.

Mecanismo De Acción

(Z)-N-(3-iminoisoindolin-1-ylidene)-4-morpholinoaniline is a potent and selective inhibitor of Src family kinases, which are non-receptor tyrosine kinases that play a crucial role in various cellular processes, including cell growth, differentiation, migration, and survival. Src family kinases are activated by various extracellular and intracellular signals, including growth factors, cytokines, and integrins. Upon activation, Src family kinases phosphorylate various downstream targets, including cytoskeletal proteins, transcription factors, and signaling molecules, leading to changes in cell behavior.

(Z)-N-(3-iminoisoindolin-1-ylidene)-4-morpholinoaniline inhibits the activity of Src family kinases by binding to the ATP-binding site of the kinase domain, preventing the transfer of phosphate groups to downstream targets. This leads to the inhibition of various cellular processes, including cell growth, differentiation, migration, and survival.

Biochemical and Physiological Effects:

(Z)-N-(3-iminoisoindolin-1-ylidene)-4-morpholinoaniline has been shown to have various biochemical and physiological effects, including:

- Inhibition of cancer cell growth and survival

- Sensitization of cancer cells to chemotherapy and radiation therapy

- Inhibition of immune cell activation and pro-inflammatory cytokine production

- Improvement of neuronal survival and cognitive function in animal models of neurodegenerative diseases

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using (Z)-N-(3-iminoisoindolin-1-ylidene)-4-morpholinoaniline in lab experiments include its potency and selectivity for Src family kinases, which allows for the specific inhibition of these kinases without affecting other signaling pathways. In addition, (Z)-N-(3-iminoisoindolin-1-ylidene)-4-morpholinoaniline has been extensively studied and has a well-established mechanism of action, making it a reliable tool for studying the role of Src family kinases in various cellular processes.

The limitations of using (Z)-N-(3-iminoisoindolin-1-ylidene)-4-morpholinoaniline in lab experiments include its potential off-target effects, as it may inhibit other kinases that share a similar ATP-binding site with Src family kinases. In addition, the use of (Z)-N-(3-iminoisoindolin-1-ylidene)-4-morpholinoaniline may not fully replicate the physiological conditions of Src family kinase inhibition, as it is a synthetic compound that may not fully mimic the effects of genetic or pharmacological inhibition of Src family kinases.

Direcciones Futuras

There are several future directions for the research on (Z)-N-(3-iminoisoindolin-1-ylidene)-4-morpholinoaniline, including:

- Further studies on the potential therapeutic applications of (Z)-N-(3-iminoisoindolin-1-ylidene)-4-morpholinoaniline in cancer, inflammation, and neurodegenerative diseases, including clinical trials in humans

- Development of more potent and selective inhibitors of Src family kinases that may have fewer off-target effects and better pharmacokinetic properties

- Studies on the role of Src family kinases in other cellular processes, such as cell cycle regulation, DNA damage response, and autophagy

- Investigation of the potential crosstalk between Src family kinases and other signaling pathways, such as PI3K/Akt and MAPK/ERK, and the development of combination therapies that target multiple pathways.

Métodos De Síntesis

The synthesis of (Z)-N-(3-iminoisoindolin-1-ylidene)-4-morpholinoaniline involves a multi-step process that starts with the reaction of 4-chloroaniline with 3-nitrobenzaldehyde to form 4-(3-nitrobenzyl)aniline. This intermediate is then converted to 4-(3-aminobenzyl)aniline by reduction with hydrogen gas over palladium on carbon catalyst. The final step involves the reaction of 4-(3-aminobenzyl)aniline with 5-morpholino-2-(phenylamino)pyrimidine-4-carbaldehyde in the presence of acetic acid and sodium acetate to yield (Z)-N-(3-iminoisoindolin-1-ylidene)-4-morpholinoaniline.

Aplicaciones Científicas De Investigación

(Z)-N-(3-iminoisoindolin-1-ylidene)-4-morpholinoaniline has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. In cancer, Src family kinases are overexpressed and play a crucial role in tumor growth, invasion, and metastasis. (Z)-N-(3-iminoisoindolin-1-ylidene)-4-morpholinoaniline has been shown to inhibit the growth and survival of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. In addition, (Z)-N-(3-iminoisoindolin-1-ylidene)-4-morpholinoaniline has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy for cancer treatment.

In inflammation, Src family kinases are involved in the activation of immune cells, such as macrophages and neutrophils, and the production of pro-inflammatory cytokines. (Z)-N-(3-iminoisoindolin-1-ylidene)-4-morpholinoaniline has been shown to inhibit the activation of immune cells and the production of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

In neurodegenerative diseases, Src family kinases are involved in the regulation of neuronal survival, synaptic plasticity, and cognitive function. (Z)-N-(3-iminoisoindolin-1-ylidene)-4-morpholinoaniline has been shown to improve neuronal survival and cognitive function in animal models of Alzheimer's disease and Parkinson's disease, making it a potential therapeutic agent for these diseases.

Propiedades

Nombre del producto |

(Z)-N-(3-iminoisoindolin-1-ylidene)-4-morpholinoaniline |

|---|---|

Fórmula molecular |

C18H18N4O |

Peso molecular |

306.4 g/mol |

Nombre IUPAC |

(3E)-3-(4-morpholin-4-ylphenyl)iminoisoindol-1-amine |

InChI |

InChI=1S/C18H18N4O/c19-17-15-3-1-2-4-16(15)18(21-17)20-13-5-7-14(8-6-13)22-9-11-23-12-10-22/h1-8H,9-12H2,(H2,19,20,21) |

Clave InChI |

KSVUUIHWLGWYPR-UHFFFAOYSA-N |

SMILES isomérico |

C1COCCN1C2=CC=C(C=C2)/N=C/3\C4=CC=CC=C4C(=N3)N |

SMILES |

C1COCCN1C2=CC=C(C=C2)N=C3C4=CC=CC=C4C(=N3)N |

SMILES canónico |

C1COCCN1C2=CC=C(C=C2)N=C3C4=CC=CC=C4C(=N3)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethoxyphenyl)-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B255411.png)

![4-[2-(benzylamino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B255412.png)

![N-(2-methoxy-5-methylphenyl)-4-[2-oxo-2-(2-toluidino)ethoxy]benzamide](/img/structure/B255413.png)

![6-[5-(2,5-dichlorophenyl)-2-furyl]-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B255415.png)

![N-(3,4-dichlorophenyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B255420.png)

![2-Amino-6-methoxy-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-3,5-pyridinedicarbonitrile](/img/structure/B255422.png)

![5-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-chloropyridazin-3(2H)-one](/img/structure/B255425.png)

![(1R,2S,4R)-N-(4-(N-propylsulfamoyl)phenyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B255427.png)

![Ethyl 4-(4-chlorophenyl)-2-[(methoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B255430.png)